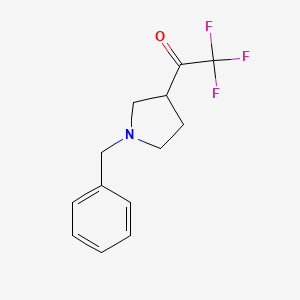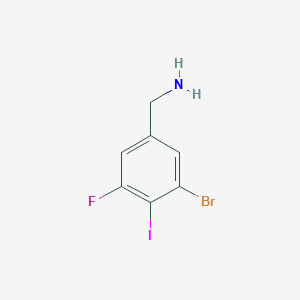![molecular formula C18H19NO3 B12858027 (4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)
(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a synthetic organic compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a biphenyl structure with hydroxy and methoxy substituents, as well as a pyrrolidinyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling reagents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for 4 hours. The product is then extracted with ethyl acetate and purified using silica-gel column chromatography with an ethyl acetate-petroleum ether gradient solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its bioactivity and potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of (4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the pyrrolidinyl group can enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Shares a similar structure but differs in the position of the hydroxy and methoxy groups.
Phenyl(pyrrolidin-1-yl)methanone derivatives: A broader class of compounds with varying substituents on the phenyl ring.
Uniqueness
(4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
[2-(4-hydroxy-3-methoxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C18H19NO3/c1-22-17-10-12(6-7-16(17)20)14-4-2-3-5-15(14)18(21)13-8-9-19-11-13/h2-7,10,13,19-20H,8-9,11H2,1H3 |
InChIキー |
LAISKQXLLZBBCE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)C3CCNC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


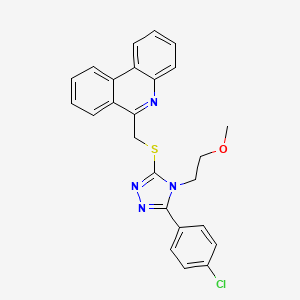
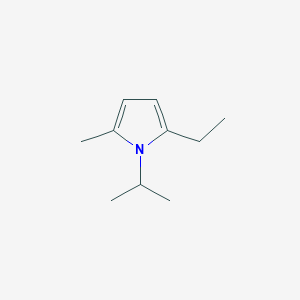
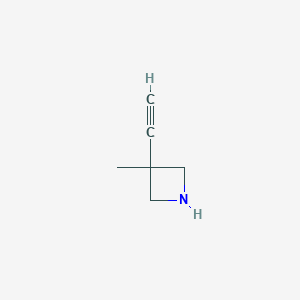

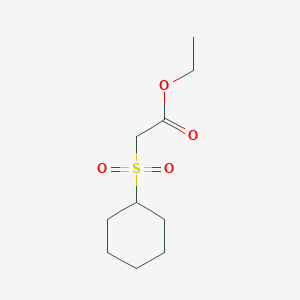
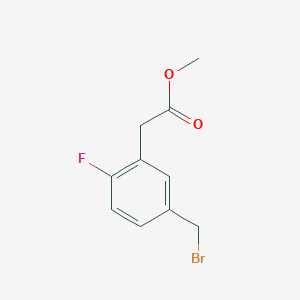

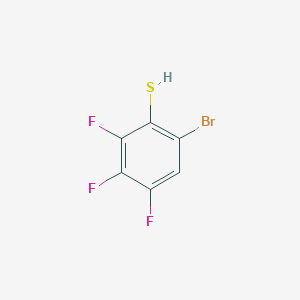

![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)

